molecular formula C7H11N3O2 B13891241 2-(Pyrimidin-2-ylamino)propane-1,3-diol

2-(Pyrimidin-2-ylamino)propane-1,3-diol

Cat. No.: B13891241
M. Wt: 169.18 g/mol
InChI Key: HWQYSZAHWQKYKE-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-ylamino)propane-1,3-diol is an organic compound that features a pyrimidine ring attached to an amino group, which is further connected to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylamino)propane-1,3-diol typically involves the reaction of pyrimidine derivatives with propane-1,3-diol under specific conditions. One common method involves the use of 2-aminopyrimidine and propane-1,3-diol in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection, with oil bath heating to control the temperature between 120-160°C for 16-20 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-ylamino)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyrimidin-2-ylamino)propane-1,3-diol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrimidin-2-ylamino)propane-1,3-diol is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties. The presence of the pyrimidine ring can enhance its binding affinity to certain biological targets, making it a valuable compound for medicinal chemistry and drug development .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(pyrimidin-2-ylamino)propane-1,3-diol

InChI

InChI=1S/C7H11N3O2/c11-4-6(5-12)10-7-8-2-1-3-9-7/h1-3,6,11-12H,4-5H2,(H,8,9,10)

InChI Key

HWQYSZAHWQKYKE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(CO)CO

Origin of Product

United States

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